4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide
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Overview
Description
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide is a complex organic compound that features a sulfonamide group, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide typically involves the condensation of 4-chlorobenzenesulfonamide with 2-hydroxy-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide
- **2-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide
Uniqueness
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential as a bioactive compound .
Properties
Molecular Formula |
C21H18ClN3O5S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18ClN3O5S/c1-30-18-8-11-20(26)15(12-18)13-23-24-21(27)14-2-6-17(7-3-14)25-31(28,29)19-9-4-16(22)5-10-19/h2-13,25-26H,1H3,(H,24,27)/b23-13+ |
InChI Key |
OYWYUHXEAOLGJL-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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